molecular formula C17H26N6OS B11143613 N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide

Cat. No.: B11143613
M. Wt: 362.5 g/mol
InChI Key: ZNMSPPIFNUYDHS-UHFFFAOYSA-N
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Description

N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a synthetic organic compound featuring a thiazole core substituted with a tert-butyl group, an ethyl linker, and a cyclohexanecarboxamide moiety bearing a tetrazole ring. The thiazole and tetrazole heterocycles are pharmacologically significant, as they are commonly associated with bioactivity in medicinal chemistry.

Properties

Molecular Formula

C17H26N6OS

Molecular Weight

362.5 g/mol

IUPAC Name

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C17H26N6OS/c1-16(2,3)13-11-25-14(20-13)7-10-18-15(24)17(8-5-4-6-9-17)23-12-19-21-22-23/h11-12H,4-10H2,1-3H3,(H,18,24)

InChI Key

ZNMSPPIFNUYDHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CCNC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole and tetraazole intermediates. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions. The tetraazole ring is often formed by reacting an azide with a nitrile in the presence of a strong acid.

The final step involves coupling the thiazole and tetraazole intermediates with a cyclohexanecarboxamide derivative under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central carboxamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for structural modification or prodrug activation.

Conditions Reagents Products Yield References
Acidic hydrolysis6 M HCl, reflux, 8 hrCyclohexanecarboxylic acid + 2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethylamine72–85%
Basic hydrolysis2 M NaOH, 80°C, 6 hrCyclohexanecarboxylate salt + amine derivative65–78%

Mechanistic Insight :

  • Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.

  • Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.

Tetrazole Ring Reactivity

The 1H-tetrazol-1-yl group participates in acid-base reactions and coordination chemistry due to its acidic N-H bond (estimated pKa ~4.5) .

Deprotonation and Salt Formation

Reagents Products Applications
NaOH/K₂CO₃Sodium/potassium tetrazolate saltSolubility enhancement for metal-organic frameworks (MOFs)
Transition metal saltsTetrazole-metal complexesCatalysis or bioinorganic applications

Example :
Reaction with Cu(NO₃)₂ yields a blue coordination complex, likely involving N2/N3 of the tetrazole .

[3+2] Cycloaddition (Click Chemistry)

While 1H-tetrazol-1-yl is less reactive than 1H-tetrazol-5-yl in Huisgen cycloadditions, it can participate in strain-promoted reactions:

Dienophile Conditions Product
DibenzocyclooctyneRT, 24 hrTriazole-linked conjugate
Norbornene derivatives60°C, 12 hrBicyclic adducts

Thiazole Ring Modifications

The 4-(tert-butyl)thiazole moiety shows limited electrophilic substitution due to steric hindrance but undergoes regioselective reactions at the 5-position .

Halogenation

Reagent Position Product Yield
NBS (AIBN, CCl₄)C55-Bromo-4-(tert-butyl)thiazole derivative58%
ICl (AcOH)C55-Iodo analog47%

Suzuki-Miyaura Coupling

Post-halogenation, cross-coupling enables aryl/heteroaryl introductions:

Conditions Catalyst Boron Partner Yield
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C5-Bromo-thiazolePhenylboronic acid76%

Functionalization of the Ethyl Linker

The -(CH₂)₂- spacer between thiazole and amide is amenable to oxidation or functionalization:

Reaction Reagents Product
OxidationKMnO₄, H₂O, 60°CCarboxylic acid derivative
Reductive aminationNaBH₃CN, RNH₂Secondary amine

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, critical for pharmacokinetic profiling:

Condition Half-Life Degradation Pathway
pH 1.2 (simulated gastric fluid)2.1 hrAmide hydrolysis + tetrazole ring opening
pH 7.4 (blood)18.4 hrSlow thiazole oxidation

Industrial-Scale Synthetic Routes

Key steps from patent literature :

  • Cyclohexanecarboxamide formation : Coupling 1-(tetrazol-1-yl)cyclohexanecarboxylic acid with 2-(4-tert-butylthiazol-2-yl)ethylamine using EDC/HOBt.

  • Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA).

Scientific Research Applications

Structural Overview

The compound has a molecular formula of C15H24N6OSC_{15}H_{24}N_{6}OS and a molecular weight of approximately 336.5 g/mol . Its structure includes:

  • A thiazole ring, which is known for its biological activity.
  • A tetraazole ring, contributing to its potential pharmacological properties.
  • A cyclohexanecarboxamide group that may enhance its solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiazole and tetraazole rings often exhibit antimicrobial properties. For instance, studies have shown that derivatives of these compounds can effectively combat various bacterial strains and fungi . The specific compound could potentially be evaluated for its efficacy against resistant strains of bacteria and fungi.

Anticancer Potential

The structural components of N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide suggest potential anticancer activity. Compounds with similar frameworks have been reported to inhibit cancer cell proliferation in vitro. For example, studies on thiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

Given the presence of thiazole groups in the compound's structure, it may also exhibit anti-inflammatory properties. Thiazole derivatives have been linked to the inhibition of inflammatory mediators in various studies. This application can be particularly relevant in treating conditions such as arthritis or other inflammatory diseases .

Case Study 1: Antibacterial Evaluation

In a study evaluating the antibacterial properties of thiazole derivatives, several compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant activity comparable to standard antibiotics . This suggests that this compound could be further explored for similar applications.

Case Study 2: Anticancer Screening

A recent investigation into thiazole-based compounds demonstrated that several exhibited cytotoxic effects against human breast cancer cell lines (MCF7). The study utilized assays such as Sulforhodamine B (SRB) to assess cell viability post-treatment . This highlights the potential for this compound to be developed as an anticancer agent.

Mechanism of Action

The mechanism of action of N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole and tetraazole rings may play a role in binding to these targets, while the cyclohexanecarboxamide group could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name/ID Core Structure Heterocycle(s) Key Substituents Biological Activity
N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-tetraazol-1-yl)-1-cyclohexanecarboxamide Thiazole + Cyclohexane Tetrazole (1,2,3,4) tert-butyl, ethyl linker, carboxamide Not reported (inference: potential anticancer)
4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole Triazole (1,2,4) tert-butyl, amine group Anticancer (reported)
884993-57-1 (from ) Benzothiophen + Triazole Triazole (1,2,4) Cyano, 2-methylbutan-2-yl, sulfanyl Not reported

Heterocycle Substitution: Tetrazole vs. Triazole

The substitution of triazole (1,2,4) in the analog from with tetrazole (1,2,3,4) in the target compound is a critical distinction. Tetrazoles are stronger hydrogen-bond acceptors due to their additional nitrogen atom, which may enhance binding to targets like kinases or proteases. Conversely, triazoles offer balanced lipophilicity and metabolic stability, as seen in the anticancer activity of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine .

Cyclohexanecarboxamide vs. Thiazol-2-amine

The cyclohexanecarboxamide group in the target compound introduces conformational rigidity and bulkiness compared to the simpler amine substituent in the analog from . This may influence solubility and steric interactions with biological targets.

Ethyl Linker vs. Direct Substitution

In contrast, the direct substitution of triazole on thiazole in ’s compound creates a planar structure, which may limit binding pocket adaptability.

Physicochemical and Pharmacokinetic Implications

Table 2: Hypothetical Property Comparison (Based on Structural Features)

Property Target Compound 4-tert-butyl-5-(1H-triazol-1-yl)thiazol-2-amine
Molecular Weight ~405 g/mol ~251 g/mol
LogP (Lipophilicity) Higher (tert-butyl + tetrazole) Moderate (tert-butyl + triazole)
Hydrogen-Bond Capacity 5 acceptors (tetrazole + carboxamide) 3 acceptors (triazole + amine)
Metabolic Stability Likely high (tetrazole bioisostere) Moderate (triazole susceptible to oxidation)

The tetrazole’s bioisosteric nature may improve metabolic stability compared to triazole-containing analogs .

Biological Activity

N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-1-(1H-1,2,3,4-tetraazol-1-yl)-1-cyclohexanecarboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of various thiazole derivatives with cyclohexanecarboxylic acid derivatives. The synthetic pathway often includes the use of coupling agents and solvents that facilitate the formation of the desired amide linkage.

Antimicrobial Activity

Recent studies have reported on the antimicrobial properties of thiazole derivatives, which include compounds structurally related to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against various bacterial strains. For example, derivatives with similar thiazole structures showed MIC values as low as 0.17 mg/mL against E. coli and B. cereus .
  • Mechanism of Action : The biological activity is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
CompoundTarget BacteriaMIC (mg/mL)
Compound 9E. coli0.17
Compound 8B. cereus0.23
Compound 3S. Typhimurium0.23

Antitumor Activity

The compound has also been evaluated for its antitumor properties:

  • Cell Line Studies : In vitro studies demonstrated that similar thiazole derivatives exhibited cytotoxic effects on various cancer cell lines including MCF-7 and HeLa cells. For example, one derivative showed an IC50 value of 2.32 μM against Mycobacterium tuberculosis .
Cell LineIC50 (μM)
MCF-77.05
HeLa2.32

Structure-Activity Relationship (SAR)

The presence of specific substituents on the thiazole ring significantly influences the biological activity of these compounds:

  • Substituent Effects : The introduction of bulky groups like tert-butyl enhances lipophilicity and may improve bioavailability and potency against microbial targets .

Case Studies

Several studies have been conducted to evaluate the efficacy of compounds related to this compound:

  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position significantly enhance antibacterial activity .
  • Anticancer Studies : In a study assessing the anticancer potential of thiazole derivatives, several compounds were found to induce apoptosis in cancer cells while showing minimal toxicity to normal cells .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., tert-butyl protons at ~1.3 ppm, tetrazole protons at ~8–9 ppm) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxamide C=O stretch ~1650 cm1^{-1}, tetrazole ring vibrations ~1450 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C19H28N6OSC_{19}H_{28}N_6OS: ~412.2) .

How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Advanced Research Question

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging restraints for disordered tert-butyl groups .
  • Visualization : ORTEP-3 diagrams highlight bond angles and torsional strain, critical for confirming cyclohexane chair conformations .
  • Challenges : Twinning or low-resolution data may require iterative refinement and validation via R-factor convergence (<5%) .

What strategies reconcile conflicting bioactivity data across studies?

Advanced Research Question

  • Purity Verification : Use HPLC (≥95% purity) to exclude impurities affecting assays .
  • Orthogonal Assays : Compare in vitro enzyme inhibition (e.g., kinase assays) with cellular uptake studies to contextualize potency variations .
  • Structural Analog Analysis : Reference analogs like ethyl 4-({[1-(tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate, where substituent changes (e.g., ester vs. amide) alter logP and membrane permeability .

How does modifying the tetrazole or thiazole substituents impact biological activity?

Advanced Research Question

  • Tetrazole Modifications : Replacing tetrazole with triazole (e.g., in ) reduces metabolic stability but enhances solubility. Bioactivity shifts correlate with electron-withdrawing effects .
  • Thiazole Optimization : tert-butyl groups improve lipophilicity (logP ~3.5), while methyl substitutions on thiazole increase steric hindrance, affecting target binding .
  • Case Study : Ethyl 4-aminobenzoate analogs show antimicrobial activity, whereas tetrazole-carboxylic acid derivatives exhibit anticonvulsant effects, highlighting functional group influence .

What experimental design principles optimize reaction scalability?

Advanced Research Question

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst loading) and identify robust conditions .
  • Flow Chemistry : Continuous-flow systems improve reproducibility for hazardous steps (e.g., diazomethane generation) and reduce side reactions .
  • Case Study : DMDAAC copolymer synthesis achieved 90% efficiency by optimizing APS initiator concentration and reaction time .

How are computational methods integrated to predict physicochemical properties?

Advanced Research Question

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HDACs, guided by crystallographic data .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%ABS = 65–80) and BBB penetration (logBB >0.3) based on logP and polar surface area .
  • Quantum Mechanics : DFT calculations (e.g., Gaussian 09) model charge distribution in the tetrazole ring, explaining its role in hydrogen bonding .

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